molecular formula C11H8F3N3O2S B14960365 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14960365
M. Wt: 303.26 g/mol
InChI Key: GYENYSCXHACQFZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C19H15F3N2O2S and a molecular weight of 392.403 g/mol . This compound is known for its unique structure, which includes a phenoxy group, a trifluoromethyl group, and a thiadiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps :

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)9-16-17-10(20-9)15-8(18)6-19-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)

InChI Key

GYENYSCXHACQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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